N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide
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Overview
Description
“N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide” is a synthetic organic compound that features a cyanocyclopropyl group and a phenylethylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide” typically involves multiple steps:
Formation of the cyanocyclopropyl group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.
Acylation reaction: The cyanocyclopropyl intermediate is then acylated with 2-phenylethylamine in the presence of an acylating agent such as acetic anhydride or acetyl chloride.
Amidation: The final step involves the amidation of the acylated intermediate with acetamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the cyanocyclopropyl group, converting it into an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Amines, alcohols.
Substitution products: Halogenated derivatives, substituted amides.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological activity studies: The compound can be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Its unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry
Material science: The compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of “N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide” would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide analogs: Compounds with similar structures but different substituents on the cyclopropyl or phenylethyl groups.
Other acetamido compounds: Compounds with different acyl groups but similar amide linkages.
Uniqueness
Structural uniqueness: The presence of both a cyanocyclopropyl group and a phenylethylacetamido group in the same molecule.
Chemical properties: Unique reactivity patterns due to the combination of these functional groups.
Properties
IUPAC Name |
2-[acetyl(2-phenylethyl)amino]-N-(1-cyanocyclopropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13(20)19(10-7-14-5-3-2-4-6-14)11-15(21)18-16(12-17)8-9-16/h2-6H,7-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHAWDOOQNNBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)CC(=O)NC2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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